molecular formula C16H10N4O B8276621 3-(2-Pyridyl)-5-(3-cyano-5-vinylphenyl)-1,2,4-oxadiazole

3-(2-Pyridyl)-5-(3-cyano-5-vinylphenyl)-1,2,4-oxadiazole

Cat. No.: B8276621
M. Wt: 274.28 g/mol
InChI Key: ZFMKUVIOOCCBPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Pyridyl)-5-(3-cyano-5-vinylphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H10N4O and its molecular weight is 274.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H10N4O

Molecular Weight

274.28 g/mol

IUPAC Name

3-ethenyl-5-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)benzonitrile

InChI

InChI=1S/C16H10N4O/c1-2-11-7-12(10-17)9-13(8-11)16-19-15(20-21-16)14-5-3-4-6-18-14/h2-9H,1H2

InChI Key

ZFMKUVIOOCCBPM-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=CC(=C1)C2=NC(=NO2)C3=CC=CC=N3)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-(2-pyridyl)-5-(3-bromo-5-cyanophenyl)-1,2,4-oxadiazole (1.005 g, 3.21 mmol) and Pd(PPh3)4 (369 mg, 0.32 mmol) in tetrahydrofuran (10 mL) was treated with vinyl tributyl tin (0.985 mL, 3.36 mmol). The reaction mixture was heated in a sealed tube at 85° C. for 18 hours. After cooling, the mixture was diluted with dichloromethane and water. The organic layer was dried by filtration through an EX-TUBE. Silica gel chromatography afforded 691 mg (78%) of 3-(pyrid-2-yl)-5-(3-cyano-5-vinylphenyl)-1,2,4-oxadiazole: 1H-NMR (CDCl3), δ (ppm): (s, 1H), 8.52 (s, 1H), 8.43 (s, 1H), 8.23 (d, 1H), 7.90 (m, 2H), 7.48 (m, 1H), 6.78 (dd, 1H), 5.98 (d, 1H), 5.55 (d, 1H).
Quantity
1.005 g
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reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
369 mg
Type
catalyst
Reaction Step One
Quantity
0.985 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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